Octanoic acid, 5-hydroxy-5-methyl-4-oxo-, methyl ester
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Overview
Description
Octanoic acid, 5-hydroxy-5-methyl-4-oxo-, methyl ester: is a chemical compound with the molecular formula C10H18O4 It is an ester derivative of octanoic acid, featuring a hydroxyl group, a methyl group, and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of octanoic acid, 5-hydroxy-5-methyl-4-oxo-, methyl ester typically involves the esterification of octanoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to drive the reaction to completion. The hydroxyl and ketone functionalities can be introduced through subsequent oxidation and hydroxylation reactions.
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation and crystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.
Major Products:
- Oxidation can yield ketones or carboxylic acids.
- Reduction can produce secondary alcohols.
- Substitution can lead to various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In organic synthesis, octanoic acid, 5-hydroxy-5-methyl-4-oxo-, methyl ester can be used as an intermediate for the preparation of more complex molecules. Its functional groups allow for diverse chemical transformations.
Biology: This compound may be studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Its structural features make it a candidate for drug development and biochemical research.
Medicine: In medicinal chemistry, derivatives of this compound could be explored for therapeutic applications. The presence of multiple functional groups provides opportunities for designing molecules with specific biological targets.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, fragrances, and flavoring agents. Its ester functionality is particularly valuable in the formulation of various consumer products.
Mechanism of Action
The mechanism by which octanoic acid, 5-hydroxy-5-methyl-4-oxo-, methyl ester exerts its effects depends on its interaction with molecular targets. The hydroxyl and ketone groups can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological pathways, leading to the observed effects. The ester group can also undergo hydrolysis, releasing the active acid form, which can further interact with biological targets.
Comparison with Similar Compounds
Octanoic acid, methyl ester: Lacks the hydroxyl and ketone groups, making it less versatile in chemical reactions.
Hexanoic acid, 5-oxo-, methyl ester: Similar structure but with a shorter carbon chain, affecting its physical and chemical properties.
Octanoic acid, 4-methyl-, methyl ester: Differs in the position of the methyl group, leading to different reactivity and applications.
Uniqueness: Octanoic acid, 5-hydroxy-5-methyl-4-oxo-, methyl ester is unique due to the presence of multiple functional groups, which provide a wide range of chemical reactivity and potential applications. Its structural complexity allows for diverse interactions in both chemical and biological systems, making it a valuable compound for research and industrial use.
Properties
CAS No. |
827574-89-0 |
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Molecular Formula |
C10H18O4 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
methyl 5-hydroxy-5-methyl-4-oxooctanoate |
InChI |
InChI=1S/C10H18O4/c1-4-7-10(2,13)8(11)5-6-9(12)14-3/h13H,4-7H2,1-3H3 |
InChI Key |
AVWJQCGEYCDUQD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(C(=O)CCC(=O)OC)O |
Origin of Product |
United States |
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